molecular formula C15H12INO B4883193 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone

1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone

Cat. No. B4883193
M. Wt: 349.17 g/mol
InChI Key: LVRHAZHLOREOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as IBPE, belongs to the family of chalcones and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone has been studied for its various applications in scientific research. One of the most significant applications of 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone is its use as a fluorescent probe for the detection of thiols. 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone can selectively react with thiols to produce a fluorescent product, which can be detected using fluorescence spectroscopy. This property of 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone has been used for the detection of thiols in biological samples, such as cells and tissues.
1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone has also been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. These properties of 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone make it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone is not fully understood. However, it is believed that 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone reacts with thiols through a Michael addition reaction, which leads to the formation of a fluorescent product. In addition, 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone has been shown to have various biochemical and physiological effects. Studies have shown that 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone can selectively react with thiols, which are important biomolecules involved in various physiological processes. In addition, 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone is also highly selective for thiols, which makes it a useful tool for the detection of thiols in biological samples. However, 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone has some limitations for lab experiments. It is not very water-soluble, which limits its use in aqueous solutions. In addition, 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone has a relatively short fluorescence lifetime, which limits its use in time-resolved fluorescence experiments.

Future Directions

There are several future directions for research on 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone. One area of research is the development of new fluorescent probes based on 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone. These probes could be used for the detection of thiols in biological samples with higher selectivity and sensitivity. Another area of research is the development of new anti-inflammatory and anti-cancer drugs based on the structure of 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone. These drugs could have improved efficacy and reduced side effects compared to current drugs. Finally, further studies are needed to fully understand the mechanism of action of 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone and its various biochemical and physiological effects.

Synthesis Methods

1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone can be synthesized via a simple reaction between 2-iodobenzaldehyde and 4-aminophenylacetone in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to produce 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone. The yield of 1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

1-[4-[(2-iodophenyl)methylideneamino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO/c1-11(18)12-6-8-14(9-7-12)17-10-13-4-2-3-5-15(13)16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRHAZHLOREOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(2-Iodophenyl)methylideneamino]phenyl]ethanone

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